molecular formula C19H26N4O B2628281 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylbutan-1-one CAS No. 1396882-68-0

1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylbutan-1-one

Cat. No.: B2628281
CAS No.: 1396882-68-0
M. Wt: 326.444
InChI Key: FUOGWJFUZQLRFG-UHFFFAOYSA-N
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Description

1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylbutan-1-one is a complex organic compound that features a unique combination of imidazole, piperazine, and phenylbutanone moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylbutan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Moiety: The imidazole ring can be synthesized through a condensation reaction involving glyoxal, formaldehyde, and ammonia or primary amines.

    Attachment of the Piperazine Ring: The imidazole derivative is then reacted with a piperazine compound through nucleophilic substitution, forming a bond between the imidazole and piperazine rings.

    Introduction of the Phenylbutanone Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce imidazole alcohols or amines.

Scientific Research Applications

1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylbutan-1-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylethanone
  • 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylpropan-1-one
  • 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylpentan-1-one

Uniqueness

1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylbutan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both imidazole and piperazine rings allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]-2-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O/c1-2-18(17-6-4-3-5-7-17)19(24)23-14-12-21(13-15-23)10-11-22-9-8-20-16-22/h3-9,16,18H,2,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOGWJFUZQLRFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)CCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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